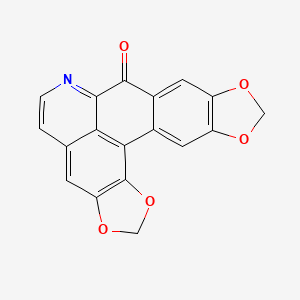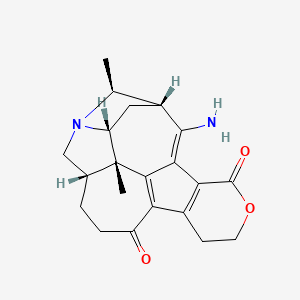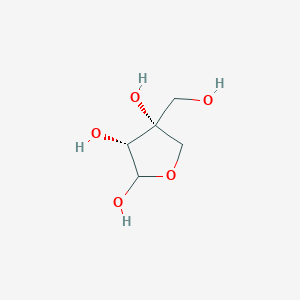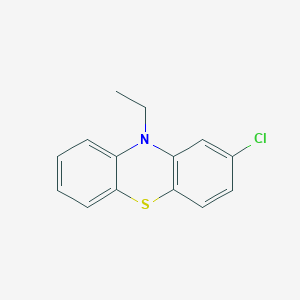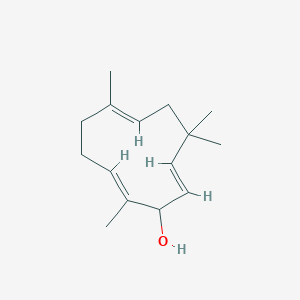
7-甲氧基新茶叶素 A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxyneochamaeiasmine A is a natural product found in Stellera chamaejasme with data available.
科学研究应用
醛糖还原酶抑制活性
7-甲氧基新茶叶素 A 作为从 Stellera chamaejasme. L 中提取的双黄酮之一,已证明具有醛糖还原酶抑制活性。这一特性在糖尿病并发症如神经病变、白内障形成、肾病和视网膜病变的背景下具有重要意义 (Feng et al., 2005)。
神经保护和抗癌作用
This compound 与神经保护作用和抗癌活性有关。一项涉及 Clausena harmandiana 的研究表明,this compound 可以保护神经元细胞免受过氧化氢诱导的细胞死亡,并在各种癌细胞系中诱导细胞凋亡。它在体外和体内抑制转移,并影响参与细胞凋亡和细胞存活的各种蛋白质 (Boonyarat et al., 2022)。
视网膜母细胞瘤中的抗癌作用
该分子在治疗视网膜母细胞瘤(一种眼癌)方面显示出有希望的结果。在研究中,它抑制了 Y-79 视网膜母细胞瘤细胞的活力,诱导细胞凋亡,并导致 S 期细胞周期停滞。它对与 Wnt/β-catenin 信号通路相关的蛋白质表达水平的影响也值得注意 (Chen et al., 2020)。
分离和结构分析
This compound 从 Stellera chamaejasme L 中分离得到。它的结构和性质通过各种光谱分析确定,有助于了解其化学特征和潜在应用 (Feng, Pei, & Hua, 2002)。
作用机制
Target of Action
It is known that this compound is a secondary metabolite of stellera chamaejasme linn , which suggests that it may interact with biological targets in a similar manner to other metabolites of this plant.
Action Environment
It is known that this compound is found in the roots of stellera chamaejasme linn , suggesting that its action may be influenced by the plant’s natural environment.
生化分析
Biochemical Properties
7-Methoxyneochamaeiasmine A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interactions with proteins and enzymes are primarily through binding interactions, which can lead to enzyme inhibition or activation depending on the context .
Cellular Effects
7-Methoxyneochamaeiasmine A influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell proliferation and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 7-Methoxyneochamaeiasmine A involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxyneochamaeiasmine A can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 7-Methoxyneochamaeiasmine A remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 7-Methoxyneochamaeiasmine A vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At high doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. It is important to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing its toxic effects .
Metabolic Pathways
7-Methoxyneochamaeiasmine A is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For example, the compound can affect the activity of enzymes involved in the biosynthesis of secondary metabolites. These interactions can lead to changes in metabolic flux and metabolite levels, which can have significant implications for cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 7-Methoxyneochamaeiasmine A within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and overall effectiveness .
Subcellular Localization
7-Methoxyneochamaeiasmine A exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s subcellular localization can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .
属性
IUPAC Name |
(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O10/c1-39-19-12-21(36)25-23(13-19)41-31(15-4-8-17(33)9-5-15)27(29(25)38)26-28(37)24-20(35)10-18(34)11-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXONQUVLAQIZDG-GERHYJQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(C(C2=O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)O[C@@H]([C@@H](C2=O)[C@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of studying allelochemicals in Stellera chamaejasme L.?
A1: Stellera chamaejasme L. is known for its invasive nature, and understanding the allelochemicals it produces can provide insights into its ecological impact. [, ] These compounds might play a role in inhibiting the growth of other plant species in its vicinity, giving Stellera chamaejasme L. a competitive advantage. [, ] This knowledge can be valuable for developing strategies to control its spread and manage its impact on native plant communities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B1254141.png)
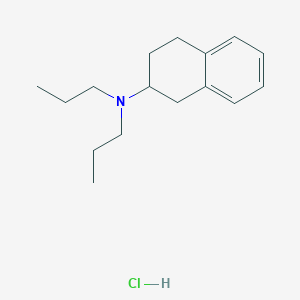

![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-, (5R,6S)-](/img/structure/B1254146.png)
![3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid](/img/structure/B1254150.png)

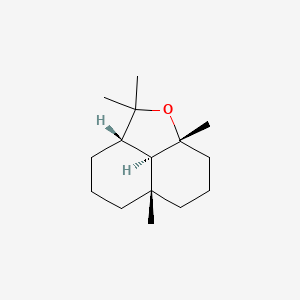
![5-(3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B1254154.png)
